Antimalarial agent 30
Description
Properties
Molecular Formula |
C18H11F3N2 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H11F3N2/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17/h1-10,23H |
InChI Key |
UWDNDJVFLNIMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Condensation with L-Tryptophan Derivatives
The Pictet-Spengler reaction is a cornerstone for synthesizing β-carboline derivatives. For 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole, this method involves condensing L-tryptophan derivatives with 4-(trifluoromethyl)benzaldehyde under acidic conditions.
Key Steps and Conditions
- Esterification : L-Tryptophan is converted to its methyl ester using thionyl chloride (SOCl₂) or other alkylating agents.
- Condensation : The ester reacts with 4-(trifluoromethyl)benzaldehyde in the presence of trifluoroacetic acid (TFA) or hydrochloric acid (HCl), forming a tetrahydro-β-carboline intermediate.
- Oxidation : The intermediate undergoes aromatization using potassium permanganate (KMnO₄) in dimethylformamide (DMF) or xylene, yielding the fully aromatic pyridoindole core.
- Functionalization : Further modifications, such as methylation at the 9-position or coupling with amines, refine the structure.
Example Protocol (Adapted from PMC6269023)
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | L-Tryptophan, SOCl₂, MeOH | 85–90% |
| Condensation | 4-(Trifluoromethyl)benzaldehyde, TFA | 66% |
| Oxidation | KMnO₄, DMF, 0°C to RT | 75% |
Mechanistic Insight :
The Pictet-Spengler reaction proceeds via iminium ion formation, followed by cyclization and dehydration. The trifluoromethyl group enhances electrophilicity of the formyl carbon, facilitating condensation.
Fischer Indole Synthesis Approach
For alternative routes, Fischer indole synthesis is employed, particularly for introducing substituents on the pyridoindole core.
Procedure Overview
- Hydrazone Formation : 4-(Trifluoromethyl)phenylhydrazine reacts with a cyclic ketone (e.g., Boc-protected piperidone) to form a hydrazone.
- Cyclization : Acidic conditions (e.g., HCl/EtOH) induce a-sigmatropic rearrangement, forming the tetrahydro-γ-carboline intermediate.
- Aromatization : Oxidation with KMnO₄ or other agents completes the aromatic system.
Case Study (Adapted from ACS J. Med. Chem.)
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazone Formation | 4-(Trifluoromethyl)phenylhydrazine, Boc-piperidone | 60–70% |
| Cyclization | HCl, EtOH, reflux | 80% |
| Oxidation | KMnO₄, Xylene, reflux | 65% |
Advantages :
This method allows flexibility in introducing diverse substituents via hydrazine derivatives. However, stereochemical control can be challenging due to potential racemization.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics and improves yields in Pictet-Spengler reactions.
Optimized Protocol
- Condensation : L-Tryptophan methyl ester and 4-(trifluoromethyl)benzaldehyde are mixed with TFA in methanol.
- Microwave Heating : Irradiation at 150°C for 10–15 minutes expedites cyclization.
- Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate.
Performance Metrics
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 10–15 minutes |
| Yield | 60–70% | 75–85% |
Application :
This method is particularly effective for synthesizing electron-deficient β-carbolines, as microwave energy enhances the reactivity of the trifluoromethyl-substituted aldehyde.
Functionalization and Derivatization Strategies
Post-synthesis modifications enable tailored bioactivity.
Common Reactions
- Methylation :
- Reagents : Methyl iodide (CH₃I), KOH in DMF.
- Target : 9-Methyl derivatives for improved metabolic stability.
- Acylation :
Example Derivatization (Adapted from AABlocks)
| Reaction | Reagents/Conditions | Yield |
|---|---|---|
| Methylation | CH₃I, KOH, DMF, 60°C, 4 hours | 90% |
| Acylation | EDCI, HOBt, piperazine, DCM, RT | 70–80% |
Note : The trifluoromethyl group’s electron-withdrawing nature stabilizes intermediates during acylation, reducing side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Pictet-Spengler | High yield, scalable | Acid sensitivity |
| Fischer Indole | Flexible substitution | Racemization risks |
| Microwave-Assisted | Rapid, high efficiency | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more active metabolites.
Reduction: Reduction reactions may occur under specific conditions, altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s functional groups, potentially enhancing its antimalarial properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of antimalarial activity.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of pyrido[3,4-b]indoles exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
2. Neurological Disorders
The compound shows promise in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease. Investigations into its effects on neuroinflammation and oxidative stress are ongoing, with preliminary results indicating beneficial effects on neuronal survival.
3. Antimicrobial Properties
Recent studies have explored the antimicrobial properties of 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2024, researchers evaluated the anticancer efficacy of 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole in vitro against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.
Case Study 2: Neuroprotection
A pilot study conducted in 2023 assessed the neuroprotective effects of the compound on models of neurodegeneration. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cognitive function in animal models.
Mechanism of Action
Antimalarial agent 30 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. The compound interferes with the parasite’s ability to synthesize nucleic acids and proteins, leading to its death. Key molecular targets include:
Heme detoxification pathway: The compound inhibits the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.
Electron transport chain: Disrupts the parasite’s mitochondrial electron transport chain, impairing its energy production.
Comparison with Similar Compounds
Mechanistic and Structural Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound likely increases metabolic stability and membrane permeability compared to analogs like APNH (aminophenyl) or harman (methyl) .
- Mutagenicity Pathways: APNH and related aminophenyl-β-carbolines require metabolic activation (hydroxylation) to form DNA-reactive species (e.g., dG-C8-APNH adducts) . In contrast, 1-(thiophen-2-yl) derivatives act via non-genotoxic mechanisms, targeting viral replication .
- Synthetic Modifications: Methylation at position 9 (e.g., 9-methyl-1-phenyl derivative ) blocks N-H reactivity, altering solubility and bioavailability.
Toxicological and Regulatory Considerations
Biological Activity
1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H11F3N2
- CAS Number : 46868970
- Molecular Weight : 324.29 g/mol
The trifluoromethyl group is known for enhancing the biological activity of compounds, making this indole derivative particularly interesting for research and development.
Anticancer Activity
1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that it exhibits significant antiproliferative activity.
- Cell Lines Tested :
- Human cervix carcinoma (HeLa)
- Murine mammary carcinoma (FM3A)
- Human T-lymphocyte leukemia (CEM)
In a study assessing its cytotoxic effects, the compound demonstrated IC50 values in the submicromolar range against these cell lines, indicating potent activity. For instance, it showed an IC50 of approximately 0.86 µM against CDK1, a key regulator in cell cycle progression .
Antimicrobial Activity
Additionally, this compound has displayed antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be low, suggesting strong antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.0 |
| Enterococcus faecalis | 4.0 |
These results indicate that 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole could serve as a lead compound for developing new antimicrobial agents .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating better interaction with cellular targets. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
Case Studies and Research Findings
- Antiproliferative Activity Study : A recent study evaluated the efficacy of various pyridoindole derivatives against pancreatic cancer cells (SUIT-2, Capan-1, Panc-1). Among the derivatives tested, those similar to 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole showed IC50 values ranging from 5.11 to 10.8 µM across different cell lines .
- Antimicrobial Efficacy : In another study focusing on antimicrobial screening, compounds structurally related to 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole were tested for their ability to inhibit biofilm formation in S. aureus. The results indicated over 90% inhibition at certain concentrations, highlighting the potential of this class of compounds in treating infections associated with biofilms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
